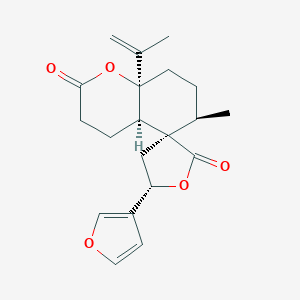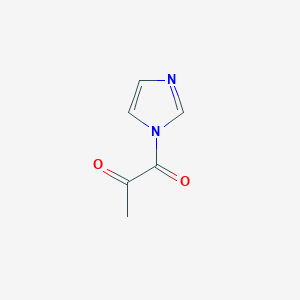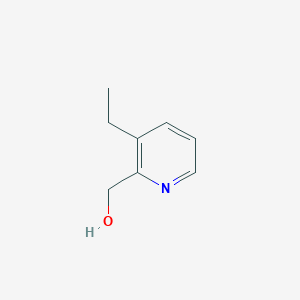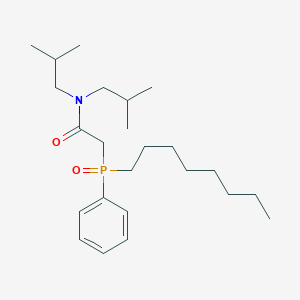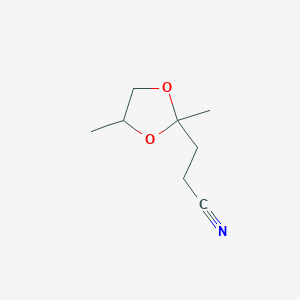
3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanenitrile, also known as DMP3, is a chemical compound with the molecular formula C8H11NO2. It is a colorless to pale yellow liquid that is used in scientific research for its unique properties. DMP3 is a nitrile compound that is commonly used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanenitrile is not well understood, but it is believed to act as a nitrile group donor in various chemical reactions. It has been shown to react with various nucleophiles, including amines and thiols, to form new compounds.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. It has also been shown to be relatively stable under normal laboratory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanenitrile in lab experiments is its relatively low toxicity and non-irritating nature. It is also relatively stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using this compound is its relatively high cost compared to other common reagents.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanenitrile. One area of interest is the development of new materials for use in electronics and other industries, using this compound as a building block. Another area of interest is the development of new drugs using this compound as a starting material. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biological systems.
Synthesemethoden
3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanenitrile can be synthesized using a variety of methods, including the reaction of 2,4-dimethyl-1,3-dioxolane with acrylonitrile in the presence of a catalyst. The reaction yields this compound as a major product, which can be purified by distillation or chromatography. Other methods of synthesis include the reaction of 2,4-dimethyl-1,3-dioxolane with cyanogen bromide or the reaction of 2,4-dimethyl-1,3-dioxolane with potassium cyanide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethyl-1,3-dioxolan-2-yl)propanenitrile has a wide range of scientific research applications, including its use as a building block in the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry for the synthesis of new drugs, as well as in the development of new materials for use in electronics and other industries. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
103900-54-5 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO2/c1-7-6-10-8(2,11-7)4-3-5-9/h7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
LQFWPXBFIFMKAO-UHFFFAOYSA-N |
SMILES |
CC1COC(O1)(C)CCC#N |
Kanonische SMILES |
CC1COC(O1)(C)CCC#N |
Synonyme |
1,3-Dioxolane-2-propanenitrile, 2,4-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





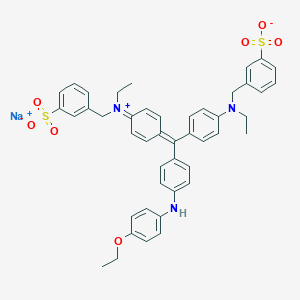
![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
